2,8-Diazaspiro[4.5]decan-4-amine

CCR4 Antagonism Receptor Internalization GPCR Pharmacology

Procure 2,8-Diazaspiro[4.5]decan-4-amine to access a conformationally constrained spirocyclic diamine scaffold critical for target engagement in CCR4 antagonist (pKi=8.8, receptor internalization), GPIIb/IIIa antagonist, and LATS1/2 kinase inhibitor programs. This rigid piperidine-pyrrolidine spiro core provides defined pharmacophore vectors that flexible acyclic or monocyclic diamines cannot replicate, ensuring reproducible potency and novel pharmacology in your medicinal chemistry campaigns.

Molecular Formula C8H17N3
Molecular Weight 155.24 g/mol
CAS No. 828928-25-2
Cat. No. B11920806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diazaspiro[4.5]decan-4-amine
CAS828928-25-2
Molecular FormulaC8H17N3
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CNCCC12CNCC2N
InChIInChI=1S/C8H17N3/c9-7-5-11-6-8(7)1-3-10-4-2-8/h7,10-11H,1-6,9H2
InChIKeyPBXYCLYYSVQGJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Diazaspiro[4.5]decan-4-amine (CAS 828928-25-2): Molecular Identity and Core Scaffold Properties for Procurement Decisions


2,8-Diazaspiro[4.5]decan-4-amine is a spirocyclic diamine building block comprising a piperidine ring fused to a pyrrolidine ring through a shared spiro carbon [1]. It is utilized as a versatile scaffold in medicinal chemistry due to its rigid, three-dimensional structure that provides distinct vectors for functionalization compared to more flexible acyclic or monocyclic amine alternatives [2]. This compound serves as a key intermediate for the synthesis of pharmacologically active derivatives targeting CCR4 [3], GPIIb/IIIa [4], LATS1/2 kinases [5], and neurokinin receptors [6].

Why Generic Substitution of 2,8-Diazaspiro[4.5]decan-4-amine with Acyclic or Monocyclic Amines Fails in Precision Synthesis Programs


In medicinal chemistry campaigns targeting spirocycle-optimized binding pockets, substituting 2,8-diazaspiro[4.5]decan-4-amine with simpler, less rigid diamine scaffolds can fundamentally alter or abolish target engagement. For example, the spirocyclic constraint of this scaffold is critical for achieving potent GPIIb/IIIa antagonism, as it provides a defined orientation of the basic amine and carboxylic acid mimetic pharmacophores, a geometry that cannot be replicated by flexible acyclic diamines [1]. Similarly, in CCR4 antagonist programs, the specific spirocyclic core contributes to high-affinity binding (pKi = 8.8) and unique functional properties like receptor internalization that are not observed with monocyclic pyrimidine-amine analogues [2]. Substitution with a generic diamine would not only compromise potency but could also eliminate the capacity for novel pharmacology, making direct procurement of the validated spirocyclic scaffold essential for reproducible research outcomes.

2,8-Diazaspiro[4.5]decan-4-amine: Quantitative Comparative Evidence for Differentiated Procurement Decisions


Functional Differentiation via CCR4 Receptor Internalization Induced by Derived Scaffold Compared to Standard Antagonists

A derivative built directly on the 2,8-diazaspiro[4.5]decane scaffold, compound (R)-18a, demonstrates high affinity CCR4 antagonism (pKi = 8.8) and unique functional activity: it induces internalization of approximately 60% of cell surface CCR4 receptors, a property not commonly shared by small molecule chemokine receptor antagonists [1]. In contrast, standard small molecule CCR4 antagonists typically bind and block the receptor without triggering significant internalization, a functional differentiation that can translate to prolonged or altered pharmacology [1].

CCR4 Antagonism Receptor Internalization GPCR Pharmacology

Potency and Selectivity Advantages in Platelet Aggregation Inhibition via GPIIb/IIIa Antagonism Using the 2,8-Diazaspiro[4.5]decane Scaffold

Analogs containing the 2,8-diazaspiro[4.5]decane template demonstrate potent and specific inhibition of platelet aggregation by targeting GPIIb/IIIa [1]. While exact IC50 values for the parent scaffold are not reported, structure-activity relationship studies confirm that the spirocyclic constraint is essential for achieving high potency and specificity as nonpeptide RGD mimics, with optimized derivatives exhibiting nanomolar activity in functional platelet aggregation assays [1]. In comparison, acyclic or monocyclic diamines lacking this rigid scaffold show significantly reduced potency and selectivity in the same assays, underscoring the value of the spirocyclic core [1].

GPIIb/IIIa Antagonism Antithrombotic Platelet Aggregation

LXRα Agonist Activity of a 2,8-Diazaspiro[4.5]decane-Derived Analog with Favorable Selectivity Profile

A derivative of the 2,8-diazaspiro[4.5]decane scaffold, IMB-151, acts as a selective LXRα agonist with an EC50 of 1.47 µM [1]. Compared to the reference LXR agonist TO901317, IMB-151 induced only a slight increase in SREBP-1c protein expression, suggesting a potentially lower lipogenesis side-effect profile [1]. This indicates that the spirocyclic scaffold can be leveraged to achieve selective modulation of LXRα, a differentiation not readily accessible with non-spirocyclic agonist scaffolds [1].

LXRα Agonism Cholesterol Efflux Atherosclerosis

Optimal Research and Industrial Application Scenarios for 2,8-Diazaspiro[4.5]decan-4-amine Based on Quantitative Evidence


Development of Next-Generation CCR4 Antagonists with Unique Receptor Internalization Properties

The 2,8-diazaspiro[4.5]decan-4-amine scaffold is ideally suited for medicinal chemistry programs aiming to discover CCR4 antagonists that not only block chemokine binding but also promote receptor internalization, a functional property demonstrated by derivative (R)-18a (pKi = 8.8, ~60% internalization) [1]. This makes the scaffold a strategic choice for programs in inflammatory and allergic diseases where sustained receptor downregulation is desired.

Precision Synthesis of Potent GPIIb/IIIa Antagonists for Antithrombotic Research

The rigid spirocyclic framework of 2,8-diazaspiro[4.5]decan-4-amine is a proven central template for the development of potent and specific nonpeptide GPIIb/IIIa antagonists, as established in SAR studies [2]. This scaffold enables the optimal geometric presentation of pharmacophores essential for high-affinity platelet aggregation inhibition, making it a preferred building block for antithrombotic drug discovery programs.

Discovery of Selective LXRα Agonists with Reduced Lipogenic Potential

The identification of IMB-151, a derivative of this scaffold, as a selective LXRα agonist (EC50 = 1.47 µM) with a favorable selectivity profile suggests that 2,8-diazaspiro[4.5]decan-4-amine is an excellent starting point for atherosclerosis and cholesterol efflux programs [3]. Its use can lead to candidates with reduced lipogenic side effects compared to classical LXR agonists.

Kinase Inhibitor Scaffold for Probing ATP-Binding Sites

The spirocyclic framework of 2,8-diazaspiro[4.5]decan-4-amine has been successfully employed in the synthesis of heteroaryl-substituted diazaspirocycles that act as ATP-mimetic kinase inhibitors, providing ligand-efficient starting points for further optimization [4]. This application is particularly valuable for programs targeting LATS1/2 or other kinases where a rigid, three-dimensional scaffold is required for selective ATP-binding site engagement [5].

Quote Request

Request a Quote for 2,8-Diazaspiro[4.5]decan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.